Platinum-188
Description
Properties
CAS No. |
14922-70-4 |
|---|---|
Molecular Formula |
Pt |
Molecular Weight |
187.9594 g/mol |
IUPAC Name |
platinum-188 |
InChI |
InChI=1S/Pt/i1-7 |
InChI Key |
BASFCYQUMIYNBI-NOHWODKXSA-N |
SMILES |
[Pt] |
Isomeric SMILES |
[188Pt] |
Canonical SMILES |
[Pt] |
Synonyms |
188Pt radioisotope Platinum-188 Pt-188 radioisotope |
Origin of Product |
United States |
Nuclear Characterization and Decay Spectroscopy of Platinum 188
Definitive Isotopic Identification and Early Spectroscopic Investigations of Platinum-188
The definitive identification of this compound was reported in 1954. bnl.gov An unstable, neutron-deficient platinum isotope with a half-life of 10.3 ± 0.4 days was produced and assigned the mass number 188. aps.orgaps.org This was achieved by bombarding metallic iridium foil with 50-MeV protons. aps.org Following bombardment, the platinum fraction was chemically separated. aps.org Early investigations observed that the decay of this isotope leads to the formation of unstable Iridium-188, which in turn decays to a known excited state of the stable Osmium-188. aps.orgaps.org These initial studies laid the groundwork for a more detailed understanding of the nuclear structure and decay properties of this isotope.
Comprehensive Analysis of the this compound Decay Scheme
The decay of this compound is a well-characterized process that has been extensively studied. anl.govbnl.gov It primarily decays via electron capture to Iridium-188, with a very small fraction undergoing alpha decay. chemlin.org The half-life of this compound has been determined to be approximately 10.16 days. chemlin.org
Parent-Daughter Nuclear Transformations: this compound to Iridium-188
This compound, with 78 protons and 110 neutrons, undergoes radioactive decay primarily through electron capture, transforming into Iridium-188 (¹⁸⁸Ir). chemlin.org In this process, an orbital electron is captured by a proton in the nucleus, converting it into a neutron and emitting a neutrino. This transformation results in a daughter nuclide with the same mass number (188) but an atomic number that is one less (77). The decay energy for this transformation is 0.524(11) MeV. chemlin.org
Subsequent Decay Pathways of Iridium-188 to Osmium-188
The daughter nuclide, Iridium-188, is itself radioactive and decays to the stable Osmium-188 (¹⁸⁸Os). aps.orgchemlin.org Iridium-188 has a half-life of approximately 41.5 hours and decays primarily through beta-minus decay. wikipedia.org In this process, a neutron in the iridium nucleus is converted into a proton, and an electron (beta particle) and an antineutrino are emitted. This results in the formation of Osmium-188, which has 76 protons and 112 neutrons and is a stable isotope. encyclopedia.pub
Quantitative Assessment of Radiometric Emissions for Research Applications
The radiometric emissions from this compound and its decay products are crucial for its use in various research applications. epj-conferences.orgstanford.edu These emissions, particularly gamma rays and conversion electrons, allow for its detection and quantification.
Gamma Emission Profiles and Abundances
The decay of this compound and its daughter, Iridium-188, is accompanied by the emission of gamma rays with specific energies and intensities. These emissions are characteristic of the nuclear transitions occurring in the daughter nuclei. The gamma-ray spectrum associated with the decay of this compound is complex, with numerous gamma-ray lines. The analysis of these gamma spectra allows for the identification and quantification of the isotope. epj-conferences.org
Table 1: Selected Gamma Emissions from the Decay of ¹⁸⁸Pt and its Progeny
| Energy (keV) | Intensity (%) | Origin |
|---|---|---|
| 155.1 | 81.5 | ¹⁸⁸Ir |
| 478.0 | 44.0 | ¹⁸⁸Ir |
| 633.0 | 25.0 | ¹⁸⁸Ir |
| 194.8 | 10.9 | ¹⁸⁸Pt |
| 282.8 | 6.7 | ¹⁸⁸Pt |
Note: This table presents a selection of the most prominent gamma emissions. The full decay scheme includes many more transitions with varying intensities. Data compiled from various nuclear data sources.
Internal Conversion Electron Spectroscopy
In addition to gamma-ray emission, nuclear transitions can also proceed through internal conversion. infn.it In this process, the excitation energy of the nucleus is transferred directly to an orbital electron, which is then ejected from the atom. The kinetic energy of the ejected electron is equal to the transition energy minus the binding energy of the electron.
Early studies of this compound decay observed conversion electrons with energies of 43, 53, 82, 114, and 180 keV. aps.org The lines at 82 and 145 keV were noted to increase in intensity over time, indicating they originated from the daughter nuclide, Iridium-188. aps.org Internal conversion is a particularly important de-excitation mode for low-energy transitions in heavy nuclei. infn.it The study of internal conversion electrons provides valuable information about the multipolarity of nuclear transitions and can help in the construction of detailed level schemes. uoguelph.caosti.gov
Theoretical Nuclear Structure Modeling Applied to this compound
The nuclear structure of this compound and its neighboring isotopes is of significant theoretical interest because they reside in a region of the nuclear chart characterized by a transition from prolate to oblate nuclear shapes. researchgate.net Various nuclear models have been applied to understand the collective behavior and structural evolution in this mass region.
One of the most prominent models used to describe the collective properties of even-even nuclei like ¹⁸⁸Pt is the Interacting Boson Model (IBM) . rdd.edu.iq In the context of the IBM, the platinum isotopes are considered a prime example of a nucleus transitioning between two of the model's dynamical symmetries: the O(6) symmetry, which describes a gamma-unstable nucleus, and the SU(3) symmetry, which corresponds to a rigid rotational nucleus. rdd.edu.iqkarazin.ua Calculations within the IBM framework have been performed to determine properties such as B(E2) transition probabilities and quadrupole moments for platinum isotopes. rdd.edu.iqiaea.org
Furthermore, comprehensive evaluations of neutron-induced reaction data for platinum isotopes, including ¹⁸⁸Pt, have been performed using statistical model codes such as CCONE . tandfonline.comtandfonline.com These codes rely on nuclear models like the optical model, the pre-equilibrium model, and the statistical Hauser-Feshbach model to calculate reaction cross-sections. tandfonline.comtandfonline.com Such calculations require detailed input parameters for the nuclear structure of ¹⁸⁸Pt, including its discrete energy levels and nuclear level density. tandfonline.comtandfonline.com
Theoretical investigations into the A≈190 region also focus on the phenomenon of shape coexistence , where nuclear states with different deformations (e.g., prolate, oblate, or spherical) exist at similar energies. researchgate.net Models such as the Beyond Mean Field model and the General Bohr Hamiltonian have been used to interpret the mixing of these different configurations in nuclei around A=188. researchgate.net These studies compare theoretical predictions with experimental spectroscopic information to shed light on the complex structural evolution, including the prolate-to-oblate shape phase transition predicted to occur in this region. researchgate.netresearchgate.net
Advanced Production Methodologies for Platinum 188
Accelerator-Based Production Routes for Platinum-188
The synthesis of ¹⁸⁸Pt in particle accelerators is a complex process that depends on the precise control of several parameters, including target composition, beam energy, and the specific nuclear reactions utilized. Research, such as that conducted at the Brookhaven Linac Isotope Producer (BLIP), has investigated the feasibility of producing platinum isotopes, including ¹⁸⁸Pt, over a wide range of proton energies. epj-conferences.orgepj-conferences.org
The choice of target material is fundamental to the successful production of ¹⁸⁸Pt. Studies have utilized high-purity natural platinum foils as the target material for proton bombardment. epj-conferences.orgepj-conferences.org Natural platinum is composed of several stable isotopes, and irradiating it leads to the co-production of a wide array of platinum, gold (Au), and iridium (Ir) isotopes. epj-conferences.org
To enhance the yield of ¹⁸⁸Pt and improve the radionuclidic purity of the final product, the use of isotopically enriched targets is considered necessary, particularly for large-scale production. epj-conferences.orgradiologykey.com Using a target enriched in a specific platinum isotope that has a higher probability of converting to ¹⁸⁸Pt can minimize the creation of unwanted contaminant isotopes. This strategy helps to avoid handling high levels of activity from the decay of other platinum radionuclides. radiologykey.com
Table 1: Natural Abundance of Platinum Isotopes (Note: This table illustrates the isotopic composition of the natural platinum targets used in foundational production studies.)
| Isotope | Natural Abundance (%) |
| ¹⁹⁰Pt | 0.012% |
| ¹⁹²Pt | 0.782% |
| ¹⁹⁴Pt | 32.864% |
| ¹⁹⁵Pt | 33.775% |
| ¹⁹⁶Pt | 25.211% |
| ¹⁹⁸Pt | 7.356% |
| Data sourced from Tárkányi et al., 2004, as cited in researchgate.net |
The probability of a specific nuclear reaction occurring is quantified by its cross-section. Experimental studies have been conducted to measure the cross-sections for the production of ¹⁸⁸Pt from the proton bombardment of natural platinum, using techniques such as stacked foil irradiation and high-resolution gamma-ray spectroscopy. researchgate.net These experiments yield effective cross-sections for various reactions, including the natPt(p,x)¹⁸⁸Pt reaction. researchgate.net
These experimental findings are often compared with theoretical predictions from nuclear model codes like Empire-3.2 and ALICE-IPPE. epj-conferences.orgresearchgate.net While there can be discrepancies, with theoretical absolute values sometimes being lower than experimental ones, these models have shown good correlation in predicting reaction thresholds and energy maxima. epj-conferences.orgepj-conferences.org The majority of measured effective cross-sections at proton energies below 70 MeV have confirmed previously reported literature values. epj-conferences.orgepj-conferences.org
Table 2: Investigated Nuclear Reactions in Proton Bombardment of Natural Platinum
| Reaction Product | Nuclear Reaction Notation |
| This compound | natPt(p,x)¹⁸⁸Pt |
| Platinum-189 | natPt(p,x)¹⁸⁹Pt |
| Platinum-191 | natPt(p,x)¹⁹¹Pt |
| Iridium-188 | natPt(p,x)¹⁸⁸Ir |
| Gold Isotopes | natPt(p,x)¹⁹¹⁻¹⁹⁸Au |
| Data sourced from epj-conferences.orgresearchgate.net |
The energy of the proton beam is a critical parameter that directly influences the yield of ¹⁸⁸Pt and the spectrum of co-produced impurities. Research at facilities like BLIP has investigated a broad range of proton energies, from 53.2 MeV up to 173.3 MeV, to characterize isotope production. epj-conferences.orgepj-conferences.org Other systematic studies have focused on energies up to 70 MeV. researchgate.net
By analyzing the production cross-sections at different energies, it is possible to identify an optimal energy window that maximizes the yield of the natPt(p,x)¹⁸⁸Pt reaction while minimizing the reactions that lead to long-lived or difficult-to-separate contaminants. The BLIP study provided new cross-section data points at high proton energies, contributing valuable information for optimizing production runs. epj-conferences.org
Table 3: Proton Energies Used in ¹⁸⁸Pt Production Studies at BLIP
| Proton Beam Energy (MeV) |
| 53.2 |
| 65.7 |
| 105.2 |
| 151.9 |
| 162.9 |
| 173.3 |
| Data sourced from epj-conferences.orgepj-conferences.org |
In addition to direct formation through nuclear reactions, ¹⁸⁸Pt can also be generated through the decay of a parent radionuclide. The direct parent isotope of ¹⁸⁸Pt is Gold-188 (¹⁸⁸Au). chemlin.org Research suggests that the indirect production route, where ¹⁸⁸Au is first produced and subsequently decays to ¹⁸⁸Pt, may have a significantly higher yield than the direct production route. epj-conferences.org This pathway is considered worthy of further investigation as a potentially more efficient method for ¹⁸⁸Pt synthesis. epj-conferences.org
Radionuclide Separation and Purification Techniques for this compound
Following the irradiation of the target material, the desired ¹⁸⁸Pt must be chemically separated from the remaining target material and the numerous co-produced radio- and stable isotopes. This purification is essential to achieve the high specific activity and chemical purity required for subsequent use.
A significant challenge in the purification of ¹⁸⁸Pt is its separation from large quantities of co-produced iridium and gold isotopes. epj-conferences.orgepj-conferences.org A common initial step in the separation process involves dissolving the irradiated platinum foil target in aqua regia (a mixture of nitric acid and hydrochloric acid). epj-conferences.org The resulting solution is then typically converted to a hydrochloride salt form with concentrated hydrochloric acid. epj-conferences.orgepj-conferences.org
Following this dissolution, specific chemical separation protocols are required. Preliminary studies have identified a promising and rapid separation method that effectively isolates platinum isotopes from high levels of iridium and gold contaminants. epj-conferences.orgepj-conferences.org Analysis of the separated product via gamma spectrometry confirmed the high purity of the ¹⁸⁸Pt, with the only other significant signals coming from its own decay daughter, Iridium-188 (¹⁸⁸Ir). epj-conferences.org This demonstrates the potential for developing a robust chemical separation process that is adaptable to large-scale production. epj-conferences.orgepj-conferences.org
Chromatographic Separation Methodologies
The effective separation and purification of this compound (Pt-188) from target materials and co-produced radionuclides are critical for its application. Chromatographic techniques, particularly ion-exchange and extraction chromatography, are central to achieving the high radionuclidic purity required. These methods leverage the differential chemical affinities of various elements for stationary and mobile phases to achieve separation.
A common production route for Pt-188 involves the heavy ion irradiation of tantalum targets. researchgate.net Following irradiation, the platinum radioisotopes must be separated from the bulk tantalum matrix and other concurrently produced radioisotopes, such as iridium (Ir). researchgate.net A combination of cation and anion exchange chromatography is a robust method for this purpose. osti.gov In a typical procedure, the irradiated target is dissolved, often in a mixture of acids like hydrochloric acid (HCl), to ensure the elements are in an appropriate ionic state. osti.gov
The initial step often involves cation exchange chromatography. The dissolved sample, in a dilute acid medium (e.g., 0.5 M HCl), is loaded onto a cation exchange resin. osti.gov Under these conditions, many interfering cations are retained by the resin, while anionic complexes, including those of platinum, pass through.
The subsequent and more critical step is anion exchange chromatography. Platinum forms stable anionic chloro-complexes, such as [PtCl₆]²⁻, in hydrochloric acid solutions. These complexes exhibit a very high binding affinity for anion exchange resins. osti.gov This strong retention allows for extensive washing of the column with various concentrations of acids (e.g., 0.5 M HCl, 2 M HNO₃, and 12 M HNO₃) to elute a wide range of other elements, effectively separating them from the platinum isotopes. osti.gov
However, the kinetic inertness of platinum can present a challenge during the final elution from the anion exchange resin. osti.gov Recovering the platinum from the resin can be difficult, with common eluents like concentrated nitric acid or ammonium (B1175870) hydroxide (B78521) sometimes proving ineffective. osti.gov An alternative to direct elution is the ashing of the resin, followed by redissolution of the platinum-containing residue. osti.gov Despite these challenges, the combination of cation and anion exchange chromatography can provide Pt-188 in good yields, ranging from 40% to 81%. osti.gov
Extraction chromatography is another powerful technique. This method utilizes a stationary phase composed of an organic extractant adsorbed onto an inert solid support. For instance, N-n-octylaniline, a liquid anion exchanger, has been used as a stationary phase on silica (B1680970) gel for the selective separation of platinum(IV). nih.gov Quantitative extraction can be achieved at a specific pH, and the platinum can then be stripped from the column with an appropriate eluent like water. nih.gov
The table below summarizes key aspects of chromatographic methods used for platinum separation.
| Chromatographic Method | Stationary Phase/Resin | Mobile Phase/Eluent | Principle of Separation | Reported Yield | Reference |
| Cation Exchange Chromatography | Amberchrom 50Wx8 | 0.5 M HCl | Removal of cationic impurities. | N/A (Purification Step) | osti.gov |
| Anion Exchange Chromatography | Anion Exchange Resin | Various Acids (HCl, HNO₃) | High affinity of [PtCl₆]²⁻ for the resin. | N/A (Purification Step) | osti.gov |
| Combined Cation/Anion Exchange | Amberchrom 50Wx8 & Anion Resin | Various Acids | Sequential removal of cationic and anionic impurities. | 40-81% | osti.gov |
| Extraction Chromatography | N-n-octylaniline on Silica Gel | Water (for stripping) | Selective extraction by a liquid anion exchanger. | Quantitative Extraction | nih.gov |
| Two-Stage Anion Exchange | Anion Exchange Resin | Ascorbic Acid / H₂O₂ | Separation of Pt from Pd and Ir. | 50-70% | researchgate.net |
Electrochemical Approaches for Radionuclide Isolation and Concentration
Electrochemical methods offer a distinct approach for the separation and concentration of radionuclides, including platinum isotopes. These techniques rely on the differences in electrochemical potentials to selectively deposit or separate specific elements from a solution. The process can be highly selective and can combine separation and concentration into a single step. researchgate.net
One approach is electrodeposition, where a controlled potential is applied between two electrodes immersed in a solution containing the target radionuclide. For platinum group metals, electrochemical deposition is a well-established technique for creating coatings and producing catalytic surfaces. cecri.res.in The process involves the reduction of metal ions from the solution onto the cathode. cecri.res.in The stability of platinum ions in solution is a key factor; they are often present as stable complexes, and the deposition process is linked to the coordination chemistry of these ions. cecri.res.in
A specific process for refining platinum group metals involves using an ammonium chloride electrolyte. google.com In this electrolytic process, an impure platinum-containing anode and a cathode are placed in the electrolyte. google.com Application of a direct current causes the platinum group metals to form ammonium chloride platinum group salts, which precipitate as a "slime". google.com This slime can be collected and further processed to isolate the pure metal. This method can enrich the platinum group metal content from less than 1% to over 99%. google.com
Furthermore, electrochemical separation has been successfully demonstrated for various radionuclide generator systems, such as the separation of Rhenium-188 from Tungsten-188. researchgate.net In a relevant example, a simple electrochemical separation technique used platinum electrodes immersed in the radionuclide mixture. researchgate.net By applying a constant potential difference (e.g., 7 V) for a set duration, the desired radionuclide (in this case, ¹⁸⁸Re as perrhenic acid) was selectively deposited onto the platinum cathode. researchgate.net This demonstrates the principle of using controlled-potential electrolysis for radionuclide separation, a technique adaptable for Pt-188.
Recent advances have even allowed for the electrodeposition of isolated single platinum atoms and small clusters on a bismuth ultramicroelectrode (UME). nih.gov This was achieved by using extremely dilute solutions (femtomolar) of PtCl₆²⁻, which allows for precise control over the deposition rate. nih.gov While developed for creating catalytic sites, this level of control highlights the precision achievable with electrochemical methods for isolating platinum.
The table below outlines different electrochemical approaches relevant to platinum isolation.
| Electrochemical Method | Electrolyte/Medium | Principle | Key Parameters | Outcome | Reference |
| Electrorefining | Ammonium Chloride | Formation of insoluble ammonium chloride platinum group salts. | DC Voltage: 10-15 V; Amperage: 15-25 A | Enrichment of Pt from <1% to >99%. | google.com |
| Controlled-Potential Electrolysis | Oxalic Acid Medium (for ¹⁸⁸Re/¹⁸⁸W) | Selective deposition onto a platinum cathode based on reduction potential. | 7 V potential, 200 mA current | Separation and concentration in one step. | researchgate.net |
| Microbial Fuel Cell (MFC) Recovery | Wastewater containing [PtCl₆]²⁻ | Utilization of built-in electromotive force for PGM recovery at the cathode. | Initial Pt concentration: 200 ppm | 99.5% recovery efficiency after 40 hours. | oatext.com |
| Single-Atom Electrodeposition | Femtomolar PtCl₆²⁻ solution | Controlled deposition of single Pt atoms onto a Bi ultramicroelectrode. | Controlled arrival rate of ions. | Fabrication of isolated platinum deposits. | nih.gov |
Radiochemistry and Complexation Chemistry of Platinum 188
Solution Chemistry of Platinum Radionuclides
The solution chemistry of platinum is complex, characterized by multiple accessible oxidation states, primarily +2 and +4, and a strong tendency to form a wide variety of coordination complexes. osti.govnih.gov Platinum radionuclides, including ¹⁸⁸Pt, are expected to exhibit analogous chemical behavior to their stable isotopes. In aqueous solutions, the specific chemical form of platinum is highly dependent on factors such as pH, the presence of oxidizing or reducing agents, and the nature of available ligands. osti.goviaea.org
Generally, platinum(II) complexes adopt a square-planar geometry, while platinum(IV) complexes are typically octahedral. nih.govgla.ac.uk The dissolution of platinum metal, which can absorb hydrogen and oxygen, often requires strong oxidizing agents like aqua regia. osti.govosti.gov Once in solution, platinum ions can undergo hydrolysis and form various aqua and hydroxo complexes. nih.gov For instance, the aquation of cisplatin (B142131), a well-studied platinum(II) compound, leads to the formation of potent electrophilic aqua complexes that readily react with nucleophiles. nih.gov The tetravalent oxide, PtO₂, is the most stable oxide and can be dissolved in acids. osti.gov The behavior of platinum radionuclides in solution, including their potential for precipitation or formation of soluble complexes, is a critical consideration for their separation, purification, and application in radiolabeling. researchgate.net
Rational Design and Synthesis of Chelation Ligands for Platinum-188
The design of chelating ligands for this compound is guided by the well-established coordination chemistry of platinum(II). The goal is to create a stable complex that can be used for specific applications. The synthesis of such ligands often involves creating multidentate molecules that can form stable, kinetically inert complexes with the platinum center. nih.govnih.gov
The synthesis of platinum(II) complexes typically involves ligand substitution reactions. nih.gov Common starting materials include potassium tetrachloroplatinate(II) (K₂PtCl₄) or cisplatin. doi.org The choice of donor atoms in the ligand is crucial. Nitrogen-donor ligands, such as amines and N-heterocycles, form thermodynamically stable bonds with platinum and are often referred to as "non-leaving group" ligands. nih.gov The synthesis of chelating ligands can involve creating rigid motifs, such as those based on bis(pyridine-2-yl)amine (dpa) and bis(pyrimidine-2-yl)amine (dipm), to study the electronic properties and hydrogen bonding abilities of the resulting platinum complexes. doi.org Another approach involves the synthesis of aminocarbene ligands, which can form stable complexes with platinum. acs.org The reaction of cis-[PtCl₂(CNR¹)₂] with 3-iminoisoindolin-1-ones, for example, yields platinum-aminocarbene complexes. acs.org
Table 1: Examples of Ligands and Synthetic Routes for Platinum(II) Complexes
| Ligand Type | Example Ligand | Platinum Precursor | Synthetic Approach | Reference |
|---|---|---|---|---|
| Dithiocarbamate (B8719985) | Various | K₂PtCl₄ | Reaction of precursor with dithiocarbamate salts | mdpi.com |
| Pyridine/Pyrimidine based | bis(pyridine-2-yl)amine (dpa) | K₂PtCl₄ or cis-[Pt(dmso)₂Cl₂] | Reaction with 1 molar equivalent of the ligand | doi.org |
| Aminocarbene | 3-iminoisoindolin-1-ones | cis-[PtCl₂(CNR¹)₂] | Reaction in refluxing chloroform | acs.org |
| Diphosphine | Diphosphine-glucose bioconjugates | Not specified for Pt | Pt(0)-catalyzed hydrophosphination | acs.org |
Investigation of this compound Coordination Compounds and Their Stability
The stability of coordination compounds is a critical factor for their use, and this is particularly true for radiolabeled complexes. The stability of platinum(II) complexes is influenced by the nature of the ligands, the coordination geometry, and the reaction environment. mdpi.comcapes.gov.br The investigation of these factors for this compound coordination compounds relies heavily on knowledge gained from their non-radioactive counterparts.
The stability of platinum complexes can be assessed through various analytical techniques. For instance, the stability of platinum(II) complexes with urea-appended isoquinoline (B145761) ligands in DMSO was monitored using ¹H NMR spectroscopy, which showed strong stability for up to 7 days. rsc.org The thermal stability of platinum complexes is also an important consideration. capes.gov.br The Kurnakov test, which uses thiourea (B124793) to differentiate between cis and trans isomers of [PtCl₂N₂] complexes based on the solubility of the resulting products, can also provide insights into their reactivity and stability. mdpi.com
For dithiocarbamate complexes of platinum(II), ¹⁹⁵Pt NMR chemical shifts can indicate the oxidation state and coordination environment, with platinum(II) complexes resonating at higher fields than platinum(IV) complexes. mdpi.com The interaction of these complexes with molecules like DNA can also be studied to assess their stability and potential for biological applications, with negative free energies of interaction indicating spontaneous binding. mdpi.com
Development of this compound Labeled Radiopharmaceutical Precursors for Research
The development of radiopharmaceutical precursors labeled with this compound is an area of active research, driven by the potential of platinum radioisotopes in nuclear medicine. osti.govacs.org The production of ¹⁸⁸Pt can be achieved through nuclear reactions, such as the irradiation of a tantalum target with heavy ions. osti.gov Once produced, the no-carrier-added ¹⁸⁸Pt needs to be separated and purified to be suitable for labeling. osti.gov
The synthesis of ¹⁸⁸Pt-labeled precursors involves incorporating the radionuclide into a molecule that can then be attached to a larger targeting vector or used directly. For example, DNA-targeting complexes labeled with radio-platinum have been developed using chelators like DTPA or cysteine. acs.org These precursors are designed to be stable and to retain the desired biological activity of the targeting molecule. The development of "kits" for the preparation of radiopharmaceuticals, similar to those used for technetium-99m and rhenium-188, could facilitate the broader use of ¹⁸⁸Pt. core.ac.uk
The kinetics and thermodynamics of ligand exchange are fundamental to understanding the behavior of platinum complexes in biological systems. rsc.orgsemanticscholar.org Ligand substitution reactions in square-planar platinum(II) complexes generally proceed through an associative mechanism involving a five-coordinate intermediate. nih.govacs.org
The rate of these reactions is influenced by several factors, including the nature of the entering and leaving groups, the steric hindrance around the metal center, and the solvent. rsc.orgacs.org For example, the kinetics of the interaction between a cis-diaqua(2-aminomethylpyridine)platinum(II) complex and thiols like L-cysteine have been studied, revealing a two-step process with the first step being dependent on the thiol concentration. rsc.org The activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can provide insights into the reaction mechanism. Large negative values of ΔS‡ are often indicative of an associative mechanism. rsc.org Understanding these kinetic and thermodynamic parameters is crucial for designing ¹⁸⁸Pt complexes that are stable in vivo but can be activated at a target site if required.
Technetium-99m (⁹⁹ᵐTc) and Rhenium-188 (¹⁸⁸Re) are two of the most widely used radionuclides in nuclear medicine, for diagnosis and therapy, respectively. mdpi.comnih.gov Both belong to Group 7 of the periodic table and share similar chemical properties, which has led to the development of "theranostic pairs" where a ⁹⁹ᵐTc imaging agent can be used to predict the behavior of a ¹⁸⁸Re therapeutic agent. acs.orgnih.gov
While platinum is in Group 10, comparisons with technetium and rhenium are still valuable, particularly in the context of ligand design and radiolabeling strategies. The chemistry of Tc and Re is often dominated by the +5 oxidation state, forming stable oxo or nitrido cores. mdpi.comrsc.org In contrast, platinum is most commonly utilized in the +2 oxidation state in radiopharmaceutical research. This fundamental difference in preferred oxidation state and coordination geometry means that ligands designed for Tc and Re are not always directly transferable to platinum.
However, some ligand systems, such as those based on dithiocarbamates, have been used to complex all three elements. mdpi.comrsc.org A key difference is that the radiolabeling yields for ¹⁸⁸Re are often lower than for ⁹⁹ᵐTc when using the same ligand system, a factor that would also need to be considered when developing ¹⁸⁸Pt analogs. mdpi.com The development of versatile chelator platforms, such as diphosphine bioconjugates that can be labeled with both ⁹⁹ᵐTc and ¹⁸⁸Re, provides a blueprint for creating similar systems for ¹⁸⁸Pt, although the different coordination chemistry of platinum would need to be taken into account. acs.org
Table 2: Comparison of Radiochemical Properties
| Property | This compound | Technetium-99m | Rhenium-188 |
|---|---|---|---|
| Half-life | 10.2 days chemlin.orgaps.org | 6.01 hours | 16.9 hours mdpi.comnih.gov |
| Decay Mode | Electron Capture chemlin.org | Isomeric Transition | Beta minus mdpi.com |
| Common Oxidation State in Radiopharmaceuticals | +2 nih.gov | +1, +3, +4, +5 iaea.org | +1, +5 acs.orgmdpi.com |
| Common Coordination Geometry | Square-planar (Pt(II)) nih.gov | Octahedral, Square-pyramidal | Octahedral, Square-pyramidal |
| Precursor for Labeling | [¹⁸⁸Pt]PtCl₄²⁻ (inferred) | [⁹⁹ᵐTc]TcO₄⁻ | [¹⁸⁸Re]ReO₄⁻ mdpi.com |
In Vitro Experimental Models for this compound Radiochemical Characterization
In vitro models are fundamental for the initial characterization of a radiolabeled compound's biochemical behavior before advancing to live-subject studies. These experiments provide critical data on how the radiometal-ligand complex interacts with biological molecules and cells.
Binding Affinity Studies with Candidate Biomolecules
The interaction of platinum compounds with biomolecules significantly influences their transport, distribution, and availability. researchgate.net Plasma proteins, particularly albumin, are key transport vehicles for many drugs. researchgate.net Studying the binding affinity of platinum radiotracers to these proteins is crucial. Techniques such as fluorescence spectroscopy, circular dichroism (CD), and pulsed gradient spin-echo (PGSE) diffusion NMR spectroscopy are employed to determine association constants (Kₐ) and the number of binding sites. researchgate.net
For instance, studies on platinum(II) complexes have shown that they bind to albumin, causing changes in the protein's secondary structure. researchgate.net Fluorescence quenching experiments can reveal association constants in the range of ~2 x 10⁵ M⁻¹, while CD titrations may yield values around ~5 x 10⁶ M⁻¹ for a single site. researchgate.net These interactions are often weaker than those with the ultimate cellular target, DNA, but they are critical for the compound's pharmacokinetics. researchgate.netresearchgate.net Inside the cell, platinum compounds compete for binding with various molecules, including sulfur-containing biomolecules like glutathione (B108866) and methionine, as well as DNA nucleobases, with a thermodynamic preference for guanine (B1146940) residues. researchgate.net
Table 1: Examples of Platinum Complex Interactions with Biomolecules Data is representative of various platinum complexes as models for potential ¹⁸⁸Pt-labeled compounds.
| Platinum Complex Type | Biomolecule | Spectroscopic Method | Association Constant (Kₐ) / Finding | Reference |
| Platinum(II) Intercalator | Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | ~2 x 10⁵ M⁻¹ | researchgate.net |
| Platinum(II) Intercalator | Bovine Serum Albumin (BSA) | Circular Dichroism (CD) | ~5 x 10⁶ M⁻¹ | researchgate.net |
| Cisplatin | Albumin | Absorption Spectroscopy | 8.52 x 10² M⁻¹ | researchgate.net |
| Dinuclear Palladium(II) | Calf Thymus DNA (CT-DNA) | UV-Vis Spectroscopy | Kₑ ~10⁴ M⁻¹ | cardiff.ac.uk |
| Cisplatin | DNA | N/A | Forms covalent bonds with N-7 atoms of guanine. | researchgate.netcardiff.ac.uk |
Cellular Uptake and Retention Mechanisms (non-clinical, mechanistic)
Understanding how platinum compounds enter and are retained within cells is vital for evaluating their potential as radiotracers or therapeutics. Cellular uptake is a complex process involving multiple pathways. researchgate.net These mechanisms can be investigated using cultured cell lines, often from human cancers. texas.gov
Platinum compounds can cross the cell membrane via several routes:
Passive Diffusion : More lipophilic compounds can diffuse passively across the lipid bilayer. chemlin.org
Active Transport : Many platinum compounds utilize existing cellular machinery. The copper transporter CTR1 is a significant contributor to the uptake of cisplatin and its analogues. chemlin.orgsc.gov Other transporters, including organic cation transporters (OCTs) and ATP-binding cassette (ABC) transporters, also play a role. chemlin.org
Once inside the cell, retention is influenced by the compound's reactivity with intracellular components. researchgate.net Binding to macromolecules like DNA or abundant thiols such as glutathione can trap the platinum compound, preventing its efflux. researchgate.net The characteristics of the compound, including its size, charge, and surface chemistry, are critical determinants of both uptake and retention. researchgate.net
Table 2: Key Mechanisms in Cellular Uptake of Platinum Compounds
| Mechanism | Description | Key Molecules Involved | Reference |
| Passive Diffusion | Movement across the cell membrane driven by a concentration gradient; favored by lipophilic compounds. | Lipid Bilayer | chemlin.org |
| Active Transport | Carrier-mediated transport into the cell, which can be against a concentration gradient. | Copper Transporter 1 (CTR1), Organic Cation Transporters (OCTs) | chemlin.orgsc.gov |
| Endocytosis | Engulfment of substances by the cell membrane to form a vesicle. | Clathrin, Caveolin | researchgate.netiaea.org |
| Intracellular Sequestration | Binding to intracellular molecules, which leads to retention. | DNA, Glutathione, Methionine | researchgate.net |
Advanced In Vivo Preclinical Imaging Modalities for this compound Tracking
In vivo imaging allows for the non-invasive, longitudinal study of a radiotracer's behavior in a living organism, providing data on its biodistribution, target accumulation, and clearance. nrc.govresearchgate.net
Single Photon Emission Computed Tomography (SPECT) for this compound Imaging
Single Photon Emission Computed Tomography (SPECT) is a nuclear imaging technique that detects gamma rays emitted directly from a radionuclide. For platinum compounds, SPECT imaging has been successfully demonstrated using the isotope ¹⁹⁵ᵐPt, which, like ¹⁸⁸Pt, is a gamma emitter. This makes ¹⁹⁵ᵐPt an excellent methodological surrogate for potential ¹⁸⁸Pt studies.
In a typical preclinical SPECT study, a ¹⁹⁵ᵐPt-labeled compound is administered to a small animal model, such as a mouse. The animal is then imaged at various time points using a high-resolution preclinical SPECT scanner (e.g., NanoSPECT/CT, U-SPECT⁺/CT). These studies have shown that it is feasible to acquire high-quality images with acceptable acquisition times. For example, a 30-minute scan can provide adequate image quality, with spatial resolutions capable of resolving structures smaller than 1 millimeter.
Quantitative Analysis and Reconstruction Algorithms in Preclinical this compound Imaging
Raw SPECT data consists of 2D projections that must be processed to create a 3D image reflecting the radiotracer's distribution. This is accomplished using image reconstruction algorithms. Standard iterative algorithms like Ordered Subset Expectation Maximization (OSEM) are widely used. More advanced algorithms, such as 3D Maximum A Posteriori (3D-MAP) or Ordered Subset Conjugate Gradient Maximization (OSCGM), can offer improvements in quantitative accuracy and image noise.
These algorithms allow for the quantification of the radioactivity concentration within specific regions of interest (ROIs), such as organs or tumors. This quantitative data is essential for calculating metrics like the percentage of injected dose per gram (%ID/g) in different tissues. The accuracy of this SPECT-based quantification is typically validated by comparing the imaging results with direct measurements from a gamma counter after the animal is sacrificed. Studies with ¹⁹⁵ᵐPt have demonstrated a very strong correlation between SPECT quantification and gamma counter measurements (Spearman correlation of 0.92), confirming the accuracy of the imaging approach.
Table 3: Comparison of Common SPECT Reconstruction Algorithms
| Algorithm | Type | Key Features | Typical Application | Reference |
| Filtered Backprojection (FBP) | Analytic | Fast and computationally simple. Prone to streak artifacts and higher noise. | Historically common, now often replaced by iterative methods. | |
| Ordered Subset Expectation Maximization (OSEM) | Iterative | Good reconstruction quality and convergence rate. A widely used standard. | Routine clinical and preclinical SPECT reconstruction. | |
| Maximum A Posteriori (MAP) | Iterative | Incorporates a prior probability distribution to model noise, can improve resolution and noise characteristics. | High-resolution preclinical imaging where quantitative accuracy is critical. | |
| xQuant (OSCGM) | Iterative | Based on Ordered Subset Conjugate Gradient Maximization; designed for enhanced quantification (e.g., SUV measurements). | Quantitative SPECT for dosimetry and therapy response evaluation. |
Methodological Approaches for Preclinical Radiotracer Biodistribution Research
Biodistribution studies are essential for determining where a radiolabeled compound travels in the body over time. The methodology combines in vivo imaging with ex vivo tissue analysis for comprehensive validation. nrc.gov
The typical workflow for a preclinical biodistribution study using a platinum radiotracer like ¹⁹⁵ᵐPt is as follows:
Administration : Healthy or tumor-bearing animal models (e.g., mice) are injected with a known quantity of the radiotracer, typically intravenously.
Longitudinal Imaging : Animals are imaged using SPECT/CT at multiple time points after injection (e.g., immediately, 2, 4, and 24 hours) to monitor the dynamic distribution and clearance of the tracer.
Ex Vivo Analysis : After the final imaging session, animals are euthanized. Key organs and tissues (e.g., liver, kidneys, spleen, blood, tumor) are harvested and weighed.
Quantification and Validation : The radioactivity in each harvested tissue is measured precisely using a gamma counter. This provides the "gold standard" measurement for biodistribution. These results are used to validate the quantitative data obtained from the SPECT images. Further validation can be achieved by measuring the total platinum concentration using techniques like graphite (B72142) furnace atomic absorption spectroscopy (GF-AAS).
Studies with ¹⁹⁵ᵐPt have shown uptake primarily in the kidneys (with excretion to the bladder), liver, blood, and intestine, with no significant uptake observed in the brain. The strong correlation between imaging data and ex vivo measurements confirms the reliability of this combined methodological approach.
Table 4: Representative Preclinical Biodistribution Data for a Platinum Radiotracer (¹⁹⁵ᵐPt) Data adapted from preclinical mouse studies and serves as a model for potential ¹⁸⁸Pt research.
| Organ | Primary Route of Uptake/Clearance | Validation Method | Key Finding | Reference |
| Kidneys | Uptake and excretion | SPECT/CT, Gamma Counter, GF-AAS | High uptake with clear excretion pathway to the bladder. | |
| Liver | Uptake | SPECT/CT, Gamma Counter, GF-AAS | Significant uptake observed. | |
| Blood | Circulation | SPECT/CT, Gamma Counter, GF-AAS | Presence in blood pool, decreasing over time. | |
| Intestine | Excretion/Uptake | SPECT/CT, Gamma Counter, GF-AAS | Visible uptake. | |
| Brain | N/A | SPECT/CT, Gamma Counter, GF-AAS | No significant uptake, suggesting inability to cross the blood-brain barrier. |
Development and Application of Preclinical Research Models for this compound Studies
The preclinical evaluation of a potential radiopharmaceutical is a critical phase that provides essential data on physicochemical and biological behavior before any consideration for human trials. epj-conferences.org For a radioisotope such as this compound (Pt-188), this process involves a structured sequence of studies using various research models to determine its suitability for a proposed clinical application. epj-conferences.org Pt-188 is noted to possess properties, including a 10.2-day half-life and suitable gamma emissions, that make it appropriate for evaluation in in vitro and in vivo preclinical biodistribution and imaging studies. epj-conferences.org The development and application of preclinical models are designed to rigorously test candidate molecules like those incorporating Pt-188, assessing aspects such as stability, affinity, and target engagement in biological systems. epj-conferences.org This preclinical framework is essential for building a comprehensive profile of the radioisotope's performance and for making informed predictions about its potential response in human subjects. nih.gov
Murine and Other Small Animal Models in Radiopharmaceutical Research
Small animal models, particularly murine (mouse and rat) models, are fundamental tools in the preclinical development and evaluation of new radiopharmaceuticals. uu.nlacs.org These models are indispensable for studying the in vivo biodistribution, pharmacokinetics, efficacy, and toxicology of a radioisotope before it can advance to clinical trials. nih.govgoogle.com While rodent models are frequently used to establish proof-of-principle, their small size can present challenges for tissue sampling and may not perfectly model the dosimetry of human tumors. advancingnuclearmedicine.com Nevertheless, they are critical for initial in vivo assessments. advancingnuclearmedicine.com For a radioisotope like this compound, these models would be used to visualize its distribution in the body, its accumulation in target tissues (like tumors), and its clearance from non-target organs.
The development of advanced imaging technologies, such as high-resolution preclinical Single-Photon Emission Computed Tomography (SPECT), has overcome previous limitations that required assembling data from different animals at different time points. researchgate.net Modern techniques allow for serial imaging of a single animal over time, providing a more accurate representation of dynamic biological processes. researchgate.net For instance, preclinical SPECT imaging has been demonstrated as feasible for another platinum isotope, Platinum-195m (¹⁹⁵ᵐPt), allowing for accurate quantification and visualization of its uptake in organs like the kidneys, liver, and bladder in mice. nih.govitn.pt Similar methodologies would be applied to evaluate Pt-188.
Common types of murine models used in oncological radiopharmaceutical research include xenografts, where human tumor cells are implanted into immunodeficient mice. iucr.orgiaea.org These models are widely used for efficacy testing and to study how a radiolabeled compound interacts with a human-derived tumor in a living system. iaea.org For example, studies with other platinum-based agents have used xenograft models to assess tumor uptake and therapeutic response. itn.ptresearchgate.net
Table 1: Examples of Murine Models in Oncological Radiopharmaceutical Research
| Model Type | Description | Common Strains | Typical Application |
|---|---|---|---|
| Subcutaneous Xenograft | Human cancer cell lines are injected under the skin of an immunodeficient mouse, forming a palpable tumor. | Athymic Nude, SCID, BALB/c | Evaluation of tumor uptake, biodistribution, and therapeutic efficacy of a radiopharmaceutical. google.comnih.gov |
| Orthotopic Xenograft | Human tumor cells are implanted into the corresponding organ in an immunodeficient mouse (e.g., glioblastoma cells into the brain). | Athymic Nude, NOD/SCID | More accurately models the tumor microenvironment and metastatic progression. iucr.org |
| Genetically Engineered Mouse Model (GEMM) | Mice are genetically modified to develop spontaneous tumors that more closely mimic human disease progression. | C57BL/6, FVB | Used to study tumor initiation, the influence of the tumor microenvironment, and mechanisms of drug resistance. acs.org |
| Patient-Derived Xenograft (PDX) | Tumor tissue from a human patient is directly implanted into an immunodeficient mouse, preserving the original tumor's heterogeneity. | NOD/SCID, NSG | Considered highly clinically relevant for predicting patient response to novel therapies. iaea.org |
Ex vivo biodistribution studies are a crucial component that follows in vivo imaging. After a set period post-injection of the radiopharmaceutical, the animal is euthanized, and major organs and tumors are harvested. google.com The radioactivity in each tissue is then measured using a gamma counter to provide a precise, quantitative assessment of the agent's distribution, often expressed as the percentage of the injected dose per gram of tissue (%ID/g). google.comnih.gov This data is essential for calculating dosimetry and understanding the agent's specificity for its target. uu.nl
In Vitro and Ex Vivo Model Systems for Radioisotope Studies
Before advancing to animal models, radiopharmaceuticals like those based on this compound undergo extensive evaluation using in vitro (in a controlled environment outside a living organism) and ex vivo (using tissues from an organism in an external environment) systems. epj-conferences.org These models are critical for initial screening, allowing researchers to assess the fundamental biological properties of radiolabeled molecules efficiently. epj-conferences.org
In vitro models primarily involve the use of cultured cells. acs.org A significant advantage of in vitro systems is the ability to use human-derived cells, which can circumvent inter-species differences that may arise in animal studies. acs.org For radiopharmaceutical research, cancer cell lines are incubated with the radioisotope to determine key characteristics. Several methods exist to fractionate the cells after incubation to determine the amount of the radiopharmaceutical bound to the cell surface versus the amount internalized into the cytoplasm or nucleus. acs.org
Key in vitro studies for a radioisotope like Pt-188 would include:
Cellular Uptake and Internalization Assays: To quantify how readily cancer cells take up the radioisotope and where it localizes within the cell (e.g., membrane, cytoplasm, nucleus). acs.org Studies on other platinum radioisotopes, such as ¹⁹¹Pt, have used these methods to compare different labeling strategies and their effect on cellular uptake and DNA binding. bjrs.org.br
Cytotoxicity Assays: To measure the cell-killing effectiveness of the therapeutic radioisotope. For example, studies with cisplatin and carboplatin (B1684641) labeled with platinum radioisotopes have been conducted on breast cancer cell lines (4T1 and MDA-MB-231) to evaluate their viability after treatment. mdpi.com
Stability Studies: To assess the stability of the radiolabeled compound in various biological media, such as human serum. tudelft.nl
Ex vivo models serve as a bridge between in vitro and in vivo research. These studies use freshly isolated tissues or organs to investigate biological processes under more controlled conditions than is possible in a whole animal. A primary ex vivo technique in radiopharmaceutical research is the biodistribution study described previously, where harvested organs are analyzed for radioactivity. google.com Another application is the use of tissue sections for autoradiography, which provides a detailed visual map of the radioisotope's distribution at a microscopic level within the tissue. Furthermore, ex vivo systems like 3D organoid cultures, which are grown from patient tumors, are emerging as highly representative models because they retain many of the histological and genetic features of the primary tumor. iucr.org
Table 2: Common In Vitro and Ex Vivo Assays in Radiopharmaceutical Research
| Assay Type | Model System | Purpose | Example Finding for Platinum Compounds |
|---|---|---|---|
| Cell Viability Assay | In vitro (Cancer cell lines) | To measure the cytotoxic effect of the radiopharmaceutical on cancer cells. | Neutron-irradiated cisplatin reduced the viability of 4T1 mouse mammary carcinoma cells to less than 10% at a 20 µmol/L concentration. mdpi.com |
| Subcellular Fractionation | In vitro (Cultured cells) | To determine the localization of the radioisotope within the cell (membrane, cytoplasm, nucleus). | The nuclear localization of platinum has been confirmed by its co-localization with marked cell nuclei in lung cancer cells. acs.org |
| Biodistribution Analysis | Ex vivo (Harvested organs) | To quantify the concentration of the radioisotope in various organs and tumors after in vivo administration. | In mice, ¹⁹⁵ᵐPt-cisplatin showed rapid uptake in xenograft tumors, with the highest concentration in the liver and kidneys. itn.pt |
| Autoradiography | Ex vivo (Tissue sections) | To visualize the microscopic distribution of the radiopharmaceutical within a slice of tissue. | Can be used to confirm if a radioisotope's distribution is uniform or heterogeneous within a tumor. |
| 3D Organoid Culture | Ex vivo (Patient-derived cells) | To test therapeutic efficacy in a model that mimics the complex architecture of a human tumor. | Emerging as a more representative model to study tumor biology and drug response. iucr.org |
Isomeric States of Platinum 188
Current nuclear data does not indicate the existence of long-lived isomeric states for Platinum-188. An isomer is a metastable state of an atomic nucleus caused by the excitation of one or more of its nucleons. Research on the nuclear structure of ¹⁸⁸Pt has focused on its ground state and excited states involved in its decay, revealing a complex level structure. researchgate.net Studies have investigated shape coexistence in ¹⁸⁸Pt, where different nuclear shapes can exist at similar energies. researchgate.net
Theoretical and Computational Approaches in Platinum 188 Research
Nuclear Physics Modeling for Reaction Cross-Section Prediction and Yield Optimization
The efficient production of Platinum-188 is fundamentally reliant on a thorough understanding of nuclear reaction dynamics. Nuclear physics models are critical for predicting reaction cross-sections—a measure of the probability that a specific nuclear reaction will occur. These predictions are essential for optimizing the production yield of Pt-188 by selecting the most effective projectile particles, their energies, and the target material.
Several specialized software packages, often referred to as model codes, are used to simulate these nuclear reactions. These codes incorporate various nuclear models to describe the reaction mechanisms, such as the optical model, direct reactions, pre-equilibrium reactions, and the compound nucleus model. ulb.ac.be For the production of platinum isotopes, including Pt-188 and its associated iridium daughter products, codes like TALYS, ALICE, and EMPIRE are frequently employed. researchgate.netresearchgate.net These models are used to calculate the excitation functions for various nuclear reactions, such as those induced by protons or deuterons on natural platinum targets. researchgate.netresearchgate.net
For instance, studies have been conducted to measure the cross-sections of deuteron-induced reactions on natural platinum, leading to the production of isotopes like Iridium-188, which is a decay product of Pt-188. researchgate.net The experimental data gathered from such measurements are then compared against theoretical predictions from model codes. researchgate.net This comparison is vital for refining the parameters within the nuclear models, thereby improving their predictive accuracy for future experiments. The TENDL (TALYS-based Evaluated Nuclear Data Library) is one such library that provides theoretical predictions for a vast range of nuclear reactions. researchgate.net
The optimization of Pt-188 yield involves analyzing the predicted cross-section data to identify the ideal energy range for the bombarding particles that maximizes the production of the desired isotope while minimizing the creation of impurities. This computational groundwork is crucial for making the production of medical radioisotopes both efficient and economically viable. researchgate.net Recently, deep learning algorithms like DINo (Deep learning Intelligence for Nuclear reactiOns) have been introduced to enhance the accuracy of cross-section predictions by learning from discrepancies between theoretical models and experimental data from databases like EXFOR. arxiv.org
Table 1: Comparison of Nuclear Model Codes for Reaction Cross-Section Prediction This table provides a general overview of commonly used nuclear model codes.
| Model Code | Key Features | Typical Applications in Radioisotope Research |
|---|---|---|
| TALYS | Comprehensive code simulating nuclear reactions for projectiles like neutrons, photons, protons, deuterons, etc., up to 200 MeV. ulb.ac.be | Prediction of excitation functions, yield calculations, and impurity assessments for medical isotope production. researchgate.net |
| ALICE | A pre-compound and compound nucleus model code, often used for its speed and applicability to a wide range of reactions. researchgate.netresearchgate.net | Comparison with experimental data to validate reaction mechanisms and cross-section measurements. researchgate.net |
| EMPIRE | A modular system of nuclear reaction codes, emphasizing a complete and accurate description of the reaction process. researchgate.net | Detailed modeling of reaction channels and comparison with experimental results for data evaluation. researchgate.net |
Quantum Chemical Calculations and Molecular Dynamics Simulations of this compound Complexes
While the nucleus of Pt-188 dictates its radioactive properties, its utility as a radiopharmaceutical is determined by its chemical form. Pt-188 must be incorporated into a stable molecular complex, often involving a chelating ligand, to be delivered to a biological target. Quantum chemical calculations and molecular dynamics (MD) simulations are powerful computational techniques used to design and evaluate these platinum complexes, even though these calculations typically model the element platinum without isotopic specificity, the principles apply directly to Pt-188 complexes. acs.orgnih.gov
DFT calculations also provide deep insights into the electronic structure, including the distribution of electron density and the nature of the molecular orbitals. researchgate.netmdpi.com This is essential for understanding the reactivity and stability of the complex. For example, by analyzing the charge distribution, researchers can predict which parts of the molecule are most likely to interact with biological targets. mdpi.com Time-Dependent DFT (TD-DFT) can further be used to predict and interpret electronic spectra (UV-vis), which aids in the experimental characterization of these compounds. acs.orgcore.ac.ukresearchgate.net
Table 2: Computationally Derived Parameters for a Representative Platinum(II) Complex This table shows example data that can be obtained from DFT calculations for a hypothetical platinum complex.
| Parameter | Calculated Value | Significance |
|---|---|---|
| Pt-N Bond Length | 2.05 Å | Determines the strength and stability of the ligand's coordination to the platinum center. mdpi.com |
| Pt-Cl Bond Length | 2.32 Å | Influences the lability of the chloride ligand, which can be important for the complex's mechanism of action. |
| N-Pt-N Bond Angle | 90.5° | Defines the geometry of the complex (e.g., square planar), which affects how it interacts with biological molecules. acs.org |
| Mulliken Charge on Pt | +1.25 e | Indicates the degree of electron donation from the ligands to the metal, impacting the complex's stability. mdpi.com |
| HOMO-LUMO Gap | 3.5 eV | Relates to the electronic stability and reactivity of the complex. |
The therapeutic efficacy and safety of a Pt-188 radiopharmaceutical depend heavily on the stability of the complex in vivo. The platinum isotope must remain securely bound to its chelator to prevent its release and subsequent uptake in non-target tissues. Molecular dynamics (MD) simulations are employed to predict the stability of these complexes in a biological environment. nih.govnih.gov
MD simulations model the movements and interactions of all atoms in the complex and the surrounding solvent (typically water) over time. researchgate.netresearchgate.net These simulations can reveal how the complex behaves in solution, whether the ligand remains firmly attached, and how the complex might interact with other molecules, such as DNA. nih.govnih.gov By calculating the binding free energy between the platinum ion and the ligand, researchers can quantitatively compare the stability of different potential chelators. nih.gov This allows for the in-silico screening of numerous ligand candidates, prioritizing the most promising ones for synthesis and experimental testing, thereby saving significant time and resources. acs.org
Computational Fluid Dynamics and Aerosol Dynamics Modeling in Radioisotope Production
The production of radioisotopes like Pt-188 is not just a nuclear process but also a complex engineering challenge. Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. sintef.nomdpi.com In the context of radioisotope production, CFD modeling is essential for designing and optimizing the target system and subsequent chemical processing steps. researchgate.nettennessee.edu
During irradiation, the target material is subjected to intense heating from the particle beam. CFD simulations are used to model the thermal-hydraulic behavior of the target and its cooling system. iaea.org This ensures that the target can withstand the high temperatures without melting or compromising its integrity, which is crucial for safe and efficient operation.
Following irradiation, Pt-188 must be chemically separated and purified. These processes often involve fluid transport, mixing, and heat transfer. CFD can be used to model these chemical engineering processes, such as solvent extraction or ion-exchange chromatography, to optimize separation efficiency and product purity. mdpi.com While not always specific to Pt-188, the principles of CFD are widely applied in the design of automated radiochemistry modules for a variety of medical radioisotopes. researchgate.net
Data Analysis and Algorithm Development for Preclinical Imaging Data
Once a Pt-188 based radiopharmaceutical is developed, its biological behavior is evaluated using preclinical imaging techniques like Single-Photon Emission Computed Tomography (SPECT), as Pt-188 itself or its daughter Rhenium-188 emit gamma rays suitable for imaging. The large and complex datasets generated by these imaging studies require sophisticated computational tools for analysis. invivo.axnih.gov
Algorithm development is a key area of research, focusing on improving every step of the imaging pipeline. inria.fr This includes:
Image Reconstruction: Advanced iterative reconstruction algorithms are developed to convert the raw data from the scanner into clear, quantitative 3D images. nih.gov
Image Processing: Algorithms for noise reduction, image registration (aligning multiple images), and segmentation (automatically identifying organs or tumors) are crucial for accurate analysis. inria.fr
Quantitative Analysis: Computational models, such as compartmental models or graphical analysis techniques (e.g., Logan plots), are applied to the dynamic imaging data to quantify physiological parameters like tracer uptake, binding potential, and clearance rates. researchgate.net
More recently, artificial intelligence (AI) and machine learning have become powerful tools in preclinical image analysis. invivo.ax Deep learning algorithms can be trained on large datasets of images to perform tasks like tumor detection and segmentation with high accuracy and speed. invivo.axstanford.edu These advanced analytical methods are essential for objectively evaluating the performance of a new Pt-188 agent, understanding its biodistribution and pharmacokinetics, and gathering the evidence needed to move it toward clinical translation. nih.gov
Future Research Directions and Translational Perspectives for Platinum 188
Innovations in High-Yield and Cost-Effective Platinum-188 Production Technologies
The future availability of this compound for extensive preclinical and potential clinical research hinges on the development of production methods that are not only efficient in yield but also economically viable. Current research into the accelerator-based production of platinum isotopes provides a foundation for these future innovations. epj-conferences.org
Accelerator production at facilities like the Brookhaven Linac Isotope Producer (BLIP) has demonstrated the feasibility of producing Pt-188 by irradiating high-purity natural platinum foils with protons. epj-conferences.org Future research will likely focus on optimizing this process to enhance the yield and purity of Pt-188. This includes the investigation of isotopically enriched target materials to favor the desired nuclear reactions and minimize the production of other platinum isotopes or impurities. epj-conferences.org
Further research into targetry and automated chemical separation processes will be crucial. The development of robust target designs that can withstand high beam currents will be essential for increasing production yields. Following irradiation, rapid and efficient separation of Pt-188 from the target material and any co-produced radioisotopes is necessary to ensure high specific activity and radiochemical purity. epj-conferences.org Automation of these separation processes will not only improve efficiency and consistency but also minimize radiation exposure to personnel.
Table 1: Key Research Areas for Advancing this compound Production
| Research Area | Objective | Potential Impact |
| Target Material Optimization | Investigate the use of isotopically enriched platinum targets. | Increased Pt-188 yield and reduced isotopic impurities. |
| Irradiation Parameter Refinement | Determine optimal proton energy and beam current for Pt-188 production. | Maximized production efficiency and minimized unwanted byproducts. |
| Advanced Separation Techniques | Develop automated and rapid chemical separation methods. | Higher specific activity, improved radiochemical purity, and enhanced safety. |
| Cost-Effective Methodologies | Adapt industrial platinum extraction techniques for radiopharmaceutical scale. | Reduced overall production cost, making Pt-188 more accessible for research. |
Exploration of Novel Radiochemistry and Chelation Strategies for this compound
The successful application of this compound in any radiopharmaceutical context is critically dependent on the development of stable and specific chelation chemistry. A chelator is a molecule that binds to the metal ion, in this case, Pt-188, and is in turn linked to a targeting biomolecule. The stability of this entire complex is paramount to ensure that the radioisotope reaches its intended target in the body and does not accumulate in non-target tissues.
Future research will need to focus on the design and synthesis of novel bifunctional chelators specifically tailored for platinum. While the chelation of inert metals like platinum has been challenging, recent advancements in coordination chemistry offer promising avenues. wikipedia.org The use of chelating agents such as EDTA, NTA, and DTPA has been explored for creating stable platinum complexes. wikipedia.org Further investigation into these and other ligand systems will be necessary to identify candidates that form highly stable complexes with Pt-188 under physiological conditions.
Drawing inspiration from the well-established radiochemistry of other theranostic radionuclides like Rhenium-188 (Re-188) could provide valuable insights. nih.govresearchgate.net Rhenium and technetium are in the same group of the periodic table and share similar chemical properties, leading to the successful adaptation of chelation strategies between the two. frontiersin.orgnih.gov Given that platinum is a transition metal, exploring chelators that have proven successful for other radiometals, such as those with NxS4-x donor sets, may be a fruitful area of research. nih.gov
The incorporation of biocompatible molecules, such as amino acids, into the chelator structure is another promising direction. nih.gov This approach aims to enhance the in vivo stability of the resulting radiolabeled compound. The development of platinum(II) complexes with ligands like alanine has shown improved stability and cytotoxicity in preclinical models, suggesting that this strategy could be beneficial for Pt-188 based radiopharmaceuticals. nih.gov
Table 2: Promising Chelation Strategies for Future this compound Research
| Chelation Strategy | Rationale | Key Research Focus |
| Novel Bifunctional Chelators | To create highly stable and specific Pt-188 complexes for targeting biomolecules. | Design and synthesis of macrocyclic and acyclic chelators with optimal coordination geometry for platinum. |
| Adaptation from Rhenium-188 Chemistry | Leveraging the success of established radiometals to accelerate development for Pt-188. | Investigating the utility of NxS4-x and other donor ligand systems for stable Pt-188 chelation. |
| Biocompatible Ligands | Enhancing the in vivo stability and biological compatibility of the radiopharmaceutical. | Incorporation of amino acids and other endogenous molecules into the chelator framework. |
Advancements in Preclinical Imaging and Analytical Techniques for this compound Research
The gamma emissions of this compound make it suitable for in vivo imaging using Single Photon Emission Computed Tomography (SPECT). epj-conferences.orgchemlin.org Advancements in preclinical SPECT imaging technology will be crucial for the development and evaluation of Pt-188 based radiopharmaceuticals. High-resolution, high-sensitivity small animal SPECT systems are essential for accurately determining the biodistribution, pharmacokinetics, and tumor-targeting efficacy of new Pt-188 labeled compounds. snmjournals.orgnih.gov
Studies with the similar radioisotope, Platinum-195m, have demonstrated the feasibility of preclinical SPECT imaging to visualize the in vivo distribution of platinum-based agents. snmjournals.orgnih.gov These studies have established methodologies for image acquisition, reconstruction, and quantification that can be directly applied to Pt-188 research. Future work in this area will likely focus on refining these techniques to improve image quality and quantitative accuracy. The development of advanced image reconstruction algorithms that can correct for factors such as photon scatter and attenuation will be important for obtaining reliable data from preclinical studies.
In addition to SPECT, the development of novel analytical techniques for the sensitive and accurate quantification of Pt-188 in biological samples is a key area for future research. While techniques like gamma counting are standard for measuring radioactivity, complementary methods that can determine the total platinum concentration, regardless of its radioactive state, will be valuable. Graphite (B72142) Furnace Atomic Absorption Spectroscopy (GF-AAS) is one such technique that has been used as a reference standard in preclinical studies with platinum radioisotopes. nih.gov
The integration of multimodality imaging approaches, such as SPECT/CT or SPECT/MRI, will provide a more comprehensive understanding of the behavior of Pt-188 radiopharmaceuticals in vivo. nih.gov The anatomical information provided by CT or MRI, when co-registered with the functional data from SPECT, allows for precise localization of the radiotracer within organs and tumors.
Table 3: Key Imaging and Analytical Techniques for this compound Research
| Technique | Application in Pt-188 Research | Future Advancements |
| SPECT Imaging | In vivo visualization of biodistribution and tumor targeting. | Higher resolution detectors, improved reconstruction algorithms, and dynamic imaging capabilities. |
| SPECT/CT and SPECT/MRI | Co-registration of functional and anatomical data for precise localization. | Enhanced image fusion software and development of novel multimodal contrast agents. |
| Gamma Counting | Ex vivo quantification of radioactivity in tissues and organs. | Increased detector efficiency and automated sample handling for high-throughput analysis. |
| GF-AAS | Measurement of total platinum concentration in biological samples. | Improved sensitivity and reduced sample preparation time. |
Potential Roles of this compound in Emerging Radiopharmaceutical Concepts (non-clinical, developmental focus)
The dual decay characteristics of this compound, emitting both therapeutic beta particles and imageable gamma photons, make it an ideal candidate for the development of theranostic agents. chemlin.orgfrontiersin.org Theranostics is a paradigm in medicine where a single agent can be used for both diagnosis and therapy. mdpi.comgehealthcare.com In the context of Pt-188, a low, diagnostic dose could be administered to a patient to confirm, via SPECT imaging, that the radiopharmaceutical is accumulating in the tumor. If the imaging results are favorable, a higher, therapeutic dose of the same agent could then be administered for treatment.
A key area of developmental focus will be the conjugation of Pt-188 to a variety of targeting molecules to create novel radiopharmaceuticals for targeted radionuclide therapy (TRT). nih.govnih.govrsc.org These targeting molecules could include peptides, antibodies, or small molecules that bind to specific receptors or antigens that are overexpressed on the surface of cancer cells. For example, the development of a theranostic probe using an RGD peptide conjugated to a platinum complex highlights the potential for targeting tumor-specific markers. researchgate.net
The chemical similarities between platinum and rhenium suggest that the extensive research and clinical experience with Rhenium-188 labeled radiopharmaceuticals can serve as a valuable roadmap for the development of Pt-188 based agents. frontiersin.orgnih.gov Many of the targeting strategies and chelation chemistries that have been successful for Re-188 could potentially be adapted for use with Pt-188.
Furthermore, the ability to radiolabel existing platinum-based chemotherapy drugs with Pt-188 could open up new avenues for personalized medicine. By imaging the distribution of a Pt-188 labeled drug, it may be possible to predict which patients are most likely to respond to that particular chemotherapy. An 18F-labeled carboplatin (B1684641) derivative has been developed for PET imaging, demonstrating the feasibility of this approach. nih.gov A similar strategy with Pt-188 for SPECT imaging could provide valuable clinical information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
